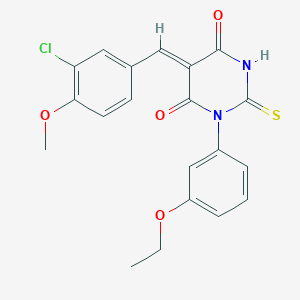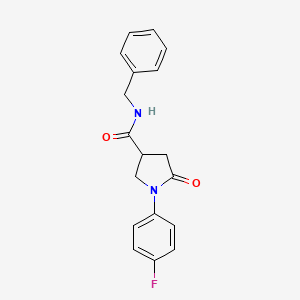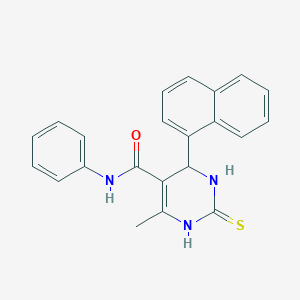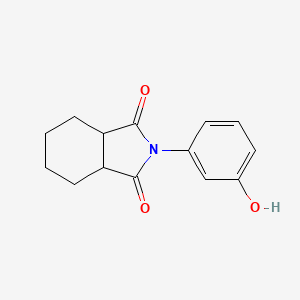![molecular formula C18H26N2OS B5209038 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolic stress response. The activation of AMPK by A-769662 has been shown to have potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
作用机制
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide activates AMPK by binding to the allosteric site of the AMPK α subunit. This leads to conformational changes that enhance the activity of AMPK. AMPK activation by N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide results in the inhibition of anabolic pathways such as protein synthesis and lipid synthesis, and the activation of catabolic pathways such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
The activation of AMPK by N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several biochemical and physiological effects. In skeletal muscle cells, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In cancer cells, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurons, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide protects against oxidative stress and improves cognitive function.
实验室实验的优点和局限性
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which allows for easy delivery and manipulation in cell culture and animal models. It also has a high potency and selectivity for AMPK activation, which minimizes off-target effects. However, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has limitations in terms of its stability and solubility, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide. One direction is the development of more stable and soluble analogs of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide for improved bioavailability and efficacy in vivo. Another direction is the investigation of the potential therapeutic applications of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide in other diseases such as cardiovascular and inflammatory disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide on cellular metabolism and stress response can provide insights into novel targets for drug development.
合成方法
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to give 2,2-dimethylpropanoyl chloride. The resulting compound is then reacted with 4-amino-1,3-thiazole-2-thiol to yield N-(4-amino-1,3-thiazol-2-yl)-2,2-dimethylpropanamide. Finally, this compound is reacted with 1-adamantylamine to give N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide.
科学研究应用
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative disorders, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-17(2,3)15(21)20-16-19-14(10-22-16)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,4-9H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGBHEFHVXOHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3r,5r,7r)-adamantan-1-yl)thiazol-2-yl)pivalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208961.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5208964.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5208975.png)

![1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5208996.png)
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5209001.png)


![ethyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5209011.png)
![1-(2-chlorophenyl)-5-{[(3,5-dimethoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209019.png)

![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5209036.png)
![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)
![ethyl 4-imino-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5209054.png)